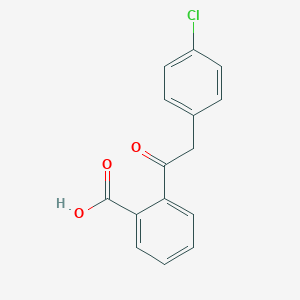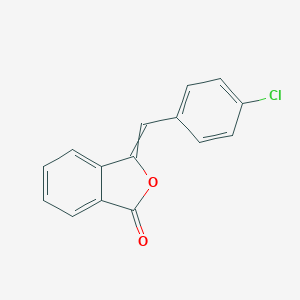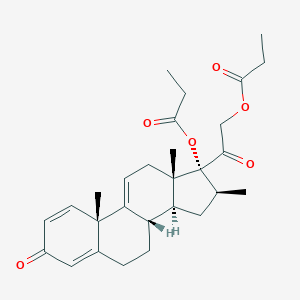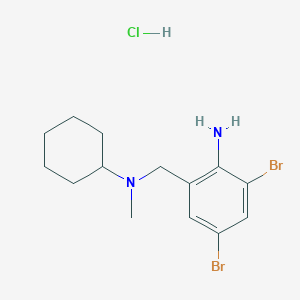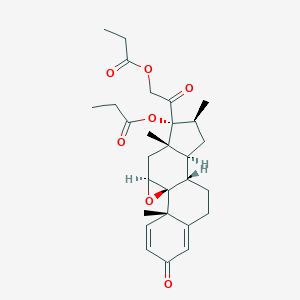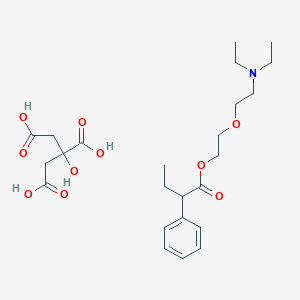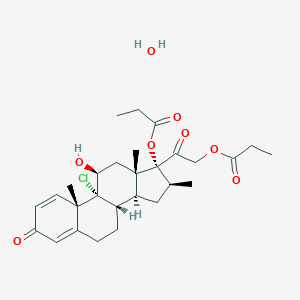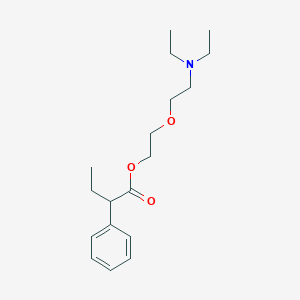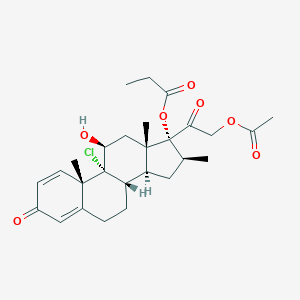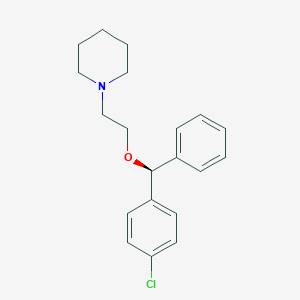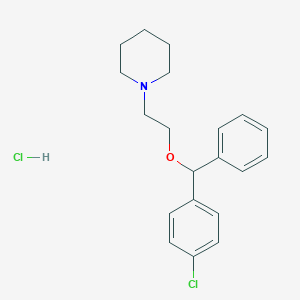
Arformoterol
Overview
Description
Arformoterol is a medication primarily used for the treatment of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema. It is a long-acting beta-2 adrenergic receptor agonist and is the active (R,R)-enantiomer of formoterol . This compound works by relaxing the muscles in the airways to improve breathing .
Mechanism of Action
Arformoterol, also known as (R,R)-Formoterol, is a beta-2 adrenergic agonist and bronchodilator . It is used for long-term, symptomatic treatment of reversible bronchoconstriction in patients with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema .
Target of Action
This compound primarily targets the β2-adrenergic receptors . These receptors are predominantly found in bronchial smooth muscle, and to a lesser extent, in the human heart .
Mode of Action
This compound works by selectively binding to and activating the β2-adrenergic receptors . This interaction leads to the relaxation of muscles in the airways, thereby improving breathing . It is also noted that the (R,R)-enantiomer of formoterol, which is this compound, has two-fold greater potency than racemic formoterol .
Biochemical Pathways
The pharmacologic effects of β2-adrenoceptor agonist drugs, including this compound, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP) .
Pharmacokinetics
This compound is well absorbed through the lungs when administered by a nebulizer . Approximately 25% of systemic exposure comes from gastrointestinal absorption, while the majority comes from pulmonary absorption . The peak plasma concentration is usually attained within 0.25–1 hour . The elimination half-life is 26 hours .
Result of Action
The activation of β2-adrenoceptors by this compound inhibits the phosphorylation of myosin, thereby inhibiting contraction and promoting relaxation of the smooth muscle in the respiratory tract and blood vessels . This results in improved breathing for individuals with asthma and COPD .
Action Environment
Proper inhaler technique is necessary for adequate drug delivery but is often difficult to achieve in older patients with significant impairment in cognition, dexterity, or ability to generate adequate inspiratory flow rates .
Biochemical Analysis
Biochemical Properties
Arformoterol is the active (R,R)-enantiomer of formoterol, which is a selective long-acting β2-adrenergic receptor agonist . It has two-fold greater potency than racemic formoterol, which contains both the (S,S) and (R,R)-enantiomers . The (S,S)-enantiomer is about 1,000-fold less potent as a β2-agonist than the (R,R)-enantiomer .
Cellular Effects
This compound works by relaxing muscles in the airways to improve breathing . It is used to prevent bronchoconstriction in people with chronic obstructive pulmonary disease, including chronic bronchitis and emphysema .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a selective long-acting β2-adrenergic receptor agonist . It binds to the β2-adrenergic receptors in the airway smooth muscle, leading to activation of adenyl cyclase and increased levels of cyclic AMP. This results in the relaxation of airway smooth muscle and bronchodilation.
Temporal Effects in Laboratory Settings
It is known that this compound is well absorbed through the lungs when administered via a standard jet nebulizer and is useful in long-term maintenance therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arformoterol involves several key steps:
Reductive Amination: 4-methoxyphenyl acetone is reacted with an amine under conditions of reductive amination to produce an intermediate compound.
Condensation: The intermediate is then condensed with an alpha-haloketone to produce another intermediate.
Industrial Production Methods
An improved industrial process for the preparation of this compound L-(+)-tartrate involves the use of this compound D-(-)-tartrate as an intermediate. This method ensures high purity and is substantially free of impurities .
Chemical Reactions Analysis
Arformoterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized products.
Reduction: The reduction of intermediates during its synthesis is a crucial step.
Substitution: this compound can undergo substitution reactions, particularly involving its phenolic and amine groups.
Common reagents used in these reactions include hydrogen donating compounds, hydrogen transfer catalysts, and alpha-haloketones . The major products formed from these reactions are intermediates that lead to the final this compound compound.
Scientific Research Applications
Arformoterol has several scientific research applications:
Chemistry: It is studied for its unique enantiomeric properties and its synthesis routes.
Biology: Research focuses on its interaction with beta-2 adrenergic receptors and its effects on cellular pathways.
Industry: It is used in the development of long-acting bronchodilators and inhalation therapies.
Comparison with Similar Compounds
Arformoterol is compared with other long-acting beta-2 adrenergic agonists such as:
Formoterol: This compound is the (R,R)-enantiomer of formoterol and has a two-fold greater potency.
Salmeterol: Another long-acting beta-2 agonist used for COPD, but with a slower onset of action compared to this compound.
Indacaterol: Known for its ultra-long duration of action, lasting more than 24 hours.
This compound’s uniqueness lies in its enantiomeric purity and its specific binding affinity to beta-2 adrenergic receptors, providing a more targeted and potent bronchodilatory effect .
Properties
IUPAC Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-YJYMSZOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40110071 | |
| Record name | (R,R)-Formoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arformoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.16e-02 g/L | |
| Record name | Arformoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
While it is recognized that β2-receptors are the predominant adrenergic receptors in bronchial smooth muscle and β1-receptors are the predominant receptors in the heart, data indicate that there are also β2-receptors in the human heart comprising 10% to 50% of the total beta-adrenergic receptors. The precise function of these receptors has not been established, but they raise the possibility that even highly selective β2-agonists may have cardiac effects. The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP). Increased intracellular cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of the release of proinflammatory mediators from cells, especially from mast cells. In vitro tests show that arformoterol is an inhibitor of the release of mast cell mediators, such as histamine and leukotrienes, from the human lung. Arformoterol also inhibits histamine-induced plasma albumin extravasation in anesthetized guinea pigs and inhibits allergen-induced eosinophil influx in dogs with airway hyper-response. | |
| Record name | Arformoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67346-49-0, 73573-87-2 | |
| Record name | Arformoterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67346-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arformoterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formoterol [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arformoterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R,R)-Formoterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMOTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arformoterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arformoterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Arformoterol is a selective, long-acting β2-adrenergic agonist. [] It exerts its bronchodilatory effect by selectively binding to and activating β2-adrenergic receptors, primarily located in bronchial smooth muscle. [, , ] This binding stimulates adenyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] Elevated cAMP levels promote relaxation of bronchial smooth muscle, leading to bronchodilation and improved airflow. [, ] Additionally, this compound inhibits the release of inflammatory mediators from mast cells, further contributing to its therapeutic benefits in obstructive airway diseases. [, ]
A: The molecular formula of this compound tartrate is (C19H24N2O4)2, C4H6O6, representing two molecules of this compound base associated with one molecule of tartaric acid. [, ] The molecular weight of this compound tartrate is 776.9 g/mol. []
A: While specific spectroscopic data is not detailed in the provided research, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed to characterize and quantify this compound. [, ] Research highlights the use of HPLC to determine this compound content in dry powder inhalers, demonstrating the applicability of this technique for characterizing the drug. [] For detailed spectroscopic information, referring to analytical chemistry databases and publications specific to this compound would be beneficial.
A: Research indicates good chemical and physical compatibility of this compound tartrate inhalation solution with nebulized formulations of ipratropium bromide, acetylcysteine, and budesonide. [] A study assessed the mixtures visually, measured pH changes, and used HPLC to analyze the concentration of each active component over time. [] Importantly, this study focused on chemical and physical compatibility and did not evaluate clinical outcomes or changes in aerosol characteristics upon mixing. []
A: Stability studies on this compound tartrate inhalation solution, as required by ICH guidelines, revealed an unknown peak during analysis, which was later identified as an imine impurity. [] This impurity, formed through the reaction of a leachable from low-density polyethylene (LDPE) respules with an amine impurity of this compound, highlights the importance of packaging material selection for maintaining drug stability. []
A: this compound, the (R,R)-enantiomer of formoterol, exhibits higher potency and selectivity for β2-adrenergic receptors compared to the racemic mixture. [, , , ] This enhanced activity is attributed to the (R,R)-enantiomer being the active component responsible for bronchodilation. [] Studies indicate that the (S,S)-enantiomer, present in the racemic mixture, lacks bronchodilatory activity and may even exert pro-inflammatory effects. []
A: this compound is available as an inhalation solution for nebulization, allowing for direct delivery to the lungs. [, , ] This formulation bypasses first-pass metabolism, enhancing bioavailability and enabling rapid onset of action. [, , ] Research highlights the importance of considering nebulizer selection as factors like compressor flow rate and droplet size can influence drug delivery. []
A: this compound is classified as a long-acting β2-agonist with a duration of action exceeding 12 hours. [, ] This prolonged bronchodilatory effect allows for twice-daily dosing in the management of COPD. [, ]
A: Research in mice exposed to chlorine gas demonstrated that post-exposure administration of this compound effectively mitigated airway hyperreactivity and improved alveolar fluid clearance. [] This protective effect is attributed to this compound’s ability to increase lung cAMP levels, thereby counteracting the damaging effects of chlorine exposure. []
A: Clinical trials involving over 2,000 COPD patients have demonstrated the efficacy and safety of this compound in doses ranging from 15 to 50 µg. [] this compound treatment resulted in significant improvements in lung function, clinical status, and quality of life. [] Notably, this compound effectively reduced COPD exacerbations and the need for rescue medication. [, , , ]
A: this compound, the (R,R)-enantiomer of formoterol, represents a significant milestone as the first nebulized long-acting β2-agonist approved by the FDA for COPD treatment. [, ] Its development stemmed from research highlighting the potential advantages of using single enantiomers over racemic mixtures for enhanced selectivity and reduced side effects. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

